molecular formula C22H16O6S B2925562 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 824978-58-7

3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2925562
CAS No.: 824978-58-7
M. Wt: 408.42
InChI Key: STLAPPHUJWEDQH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a chromen-2-one core, a dimethoxyphenyl group, and a thiophene-2-carboxylate moiety

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Production of reduced chromen-2-one derivatives.

  • Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.

Comparison with Similar Compounds

  • Chromen-2-one derivatives: These compounds share the chromen-2-one core but differ in their substituents.

  • Thiophene-2-carboxylate derivatives: These compounds have similar thiophene-2-carboxylate moieties but vary in their aromatic rings.

  • Dimethoxyphenyl derivatives: These compounds contain dimethoxyphenyl groups but differ in their core structures.

Uniqueness: 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate stands out due to its combination of chromen-2-one, dimethoxyphenyl, and thiophene-2-carboxylate moieties, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-17-8-6-13(11-19(17)26-2)16-10-14-5-7-15(12-18(14)28-21(16)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLAPPHUJWEDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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